![molecular formula C19H17NO B14252640 2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- CAS No. 216313-29-0](/img/structure/B14252640.png)
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a naphthalenamine moiety linked to an ethoxyphenyl group through a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- typically involves the condensation reaction between 2-naphthalenamine and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amine (2-naphthalenamine) and aldehyde (4-ethoxybenzaldehyde).
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
相似化合物的比较
Similar Compounds
2-Naphthalenamine, N-phenyl-: Another Schiff base with a phenyl group instead of an ethoxyphenyl group.
2-Naphthalenamine, N-methyl-: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]- is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
216313-29-0 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-2-21-19-11-7-15(8-12-19)14-20-18-10-9-16-5-3-4-6-17(16)13-18/h3-14H,2H2,1H3 |
InChI 键 |
NKVZPSQBPHJWJI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


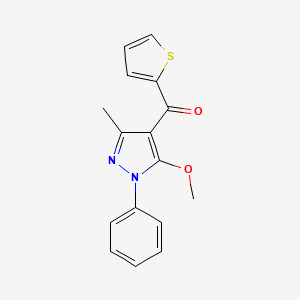
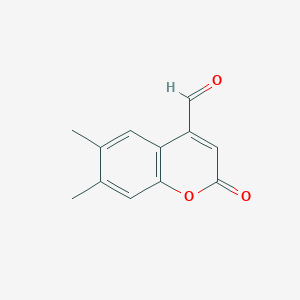
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
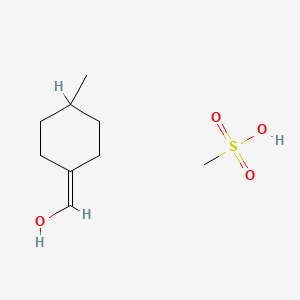
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
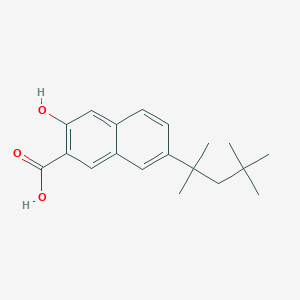
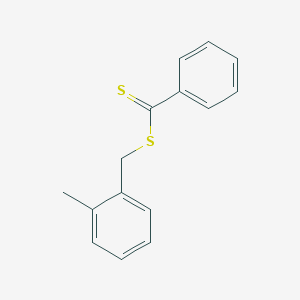
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
